molecular formula C8H7N3O2 B3348347 3,6-Diaminophthalimide CAS No. 1660-15-7

3,6-Diaminophthalimide

Cat. No.: B3348347
CAS No.: 1660-15-7
M. Wt: 177.16 g/mol
InChI Key: GNDGADUBGMTBEC-UHFFFAOYSA-N
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Description

3,6-Diaminophthalimide is an organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . This compound is characterized by its two amino groups attached to the phthalimide core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3,6-Diaminophthalimide involves several methods. One common synthetic route includes the reaction of 3,6-dichlorophthalimide with ammonia or an amine under controlled conditions . This reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,6-Diaminophthalimide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3,6-Diaminophthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Diaminophthalimide exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The pathways involved often include electron transfer processes, given its ability to participate in redox reactions .

Comparison with Similar Compounds

3,6-Diaminophthalimide can be compared to other similar compounds such as:

The uniqueness of this compound lies in its dual amino groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Properties

IUPAC Name

4,7-diaminoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,9-10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGADUBGMTBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168060
Record name 3,6-Diaminophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-15-7
Record name 3,6-Diaminophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Diaminophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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